molecular formula C11H10N2O3 B124777 4-oxo Tolimidone CAS No. 66047-04-9

4-oxo Tolimidone

Cat. No.: B124777
CAS No.: 66047-04-9
M. Wt: 218.21 g/mol
InChI Key: MRAFQBWAGNWURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-oxo Tolimidone involves several steps. One method includes treating 3-methylphenol with bromoacetic acid ethyl ester, followed by formylation to obtain 3-methylphenoxyacetic acid ethyl ester. This intermediate is then reacted with thiourea to form the corresponding thiouracil, which is subsequently oxidized to yield this compound .

Chemical Reactions Analysis

4-oxo Tolimidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo Tolimidone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting cellular processes and reducing the production of stomach acid, which helps in the treatment of peptic ulcers . The exact molecular pathways and targets are still under investigation.

Properties

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFQBWAGNWURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 73.3 g (0.744 mol) chloroacetic acid in 700 ml 12N HCl was added 28.6 g (0.122 mol) of 5-m-tolyloxy-2-thiouracil. The slurry was heated at reflux for 35 hours and filtered while still hot. The resulting white solid was washed well with H2O and dried to give 24.5 g of 5-m-tolyloxyuracil (m.p. 291°-295°).
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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